N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[(4-Hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further modified with a (4-hydroxyoxan-4-yl)methyl substituent, which introduces a tetrahydropyran ring with a hydroxyl group.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15(17-11-16(20)6-8-21-9-7-16)13-10-14(22-18-13)12-4-2-1-3-5-12/h1-5,10,20H,6-9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCEKJMSZCXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide with analogs from the literature:
Key Observations:
- Substituent Effects: The target compound’s (4-hydroxyoxan-4-yl)methyl group provides a polar, hydrogen-bonding substituent, contrasting with the electron-withdrawing fluorine in D337-0018 or the bulky nonpolar tetrahydronaphthalene group in the xanthine oxidase inhibitor .
- Heterocyclic Modifications : Analogous compounds often incorporate additional heterocycles (e.g., oxadiazole in , thiazole in ), which can enhance binding affinity or metabolic stability.
Bioactivity Trends (Inferred from Analogs)
- Enzyme Inhibition : Bulky substituents (e.g., tetrahydronaphthalene) enhance xanthine oxidase binding, while polar groups (e.g., hydroxyoxane) may improve solubility but reduce affinity for hydrophobic active sites .
- Screening Utility : Fluorinated analogs like D337-0018 are prioritized in drug discovery for their metabolic stability and bioavailability , suggesting that the target compound’s hydroxyl group could limit membrane permeability unless prodrug strategies are employed.
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